molecular formula C16H16ClNO B1525214 3-(2-Benzyl-4-chlorophenoxy)azetidine CAS No. 1219963-91-3

3-(2-Benzyl-4-chlorophenoxy)azetidine

Cat. No. B1525214
CAS RN: 1219963-91-3
M. Wt: 273.75 g/mol
InChI Key: MZRZFPZTJJTRMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation for efficient cyclocondensation .


Molecular Structure Analysis

The molecular structure of 3-(2-Benzyl-4-chlorophenoxy)azetidine consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom. The molecular weight is 273.75 g/mol.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Domino Aziridine Ring Opening and Buchwald–Hartwig Type Coupling-Cyclization

A study detailed the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties through a domino aziridine ring opening with o-bromophenols and o-chlorophenols. This process is followed by palladium-catalyzed coupling-cyclization, showcasing an innovative approach to constructing benzoxazine derivatives with good to excellent yields. This methodology highlights the utility of azetidine derivatives in complex molecular synthesis, offering potential pathways for developing new chemical entities with diverse applications (Rao, Karthikeyan, & Sekar, 2012).

Ring-Expansion Reactions of Epoxy Amides and Enamides

Another research explores the products from transition metal-free reactions between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde, leading to functionalized azetidines, dihydrofurans, or dioxa-3-azabicyclonon-4-enes. This study underlines the versatility of azetidine-based compounds in generating a range of structurally diverse molecules, which could be pivotal for discovering new drugs or materials (Suraj & Swamy, 2022).

Synthesis and Biological Activity of Azetidinone Derivatives

Research into the antimicrobial and antitubercular activities of novel trihydroxy benzamido azetidin-2-one derivatives highlights the potential of azetidine compounds in medicinal chemistry. These derivatives exhibit significant activity against various microbial and tubercular strains, indicating their potential as templates for developing new antibacterial and antitubercular agents (Ilango & Arunkumar, 2011).

Experimental and Computational Study on Azetines

A comprehensive study on 2-azetines, derived from azetidines, showcases their unique reactivity as strained cyclic enamines. This work provides insight into the synthesis and behavior of azetidine derivatives under various conditions, contributing valuable knowledge to the field of organic chemistry and facilitating the development of innovative synthetic strategies (Mangelinckx, Van Speybroeck, Vansteenkiste, Waroquier, & de Kimpe, 2008).

Mechanism of Action

The mechanism of action of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .

Safety and Hazards

The safety and hazards of 3-(2-Benzyl-4-chlorophenoxy)azetidine are not widely documented. It is recommended to handle this compound with care and use it for research purposes only.

Future Directions

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . They are used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

3-(2-benzyl-4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-14-6-7-16(19-15-10-18-11-15)13(9-14)8-12-4-2-1-3-5-12/h1-7,9,15,18H,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRZFPZTJJTRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251036
Record name 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219963-91-3
Record name 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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